molecular formula C4H12Cl2N2O2 B3029414 DL-2,4-Diaminobutyric acid dihydrochloride CAS No. 65427-54-5

DL-2,4-Diaminobutyric acid dihydrochloride

Cat. No. B3029414
CAS RN: 65427-54-5
M. Wt: 191.05 g/mol
InChI Key: CKAAWCHIBBNLOJ-UHFFFAOYSA-N
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Description

DL-2,4-Diaminobutyric acid dihydrochloride is a racemic mixture of the selective GABA uptake inhibitors L-DABA and D-DABA . It is also found to inhibit GABA transaminase, thus producing an elevation of GABA level, and to have an antitumor activity against mouse fibrosarcoma cells . It is also used as an internal standard for amino acid analysis .


Molecular Structure Analysis

The molecular formula of DL-2,4-Diaminobutyric acid dihydrochloride is C4H10N2O2·2HCl, and its molecular weight is 191.06 . The linear formula is NH2CH2CH2CH(NH2)COOH·2HCl .


Physical And Chemical Properties Analysis

DL-2,4-Diaminobutyric acid dihydrochloride is a white solid . It has a melting point of 203°C . It should be stored under inert gas and conditions to avoid are hygroscopic .

Scientific Research Applications

Peptide Synthesis

While not as common, DL-2,4-Diaminobutyric acid dihydrochloride can be used in peptide synthesis. Researchers may incorporate it into specific peptide sequences to explore structure-activity relationships or study protein interactions.

Safety And Hazards

DL-2,4-Diaminobutyric acid dihydrochloride can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2,4-diaminobutanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.2ClH/c5-2-1-3(6)4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAAWCHIBBNLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50886770
Record name Butanoic acid, 2,4-diamino-, hydrochloride (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50886770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-2,4-Diaminobutyric acid dihydrochloride

CAS RN

1883-09-6, 65427-54-5
Record name L-2,4-Diaminobutyric acid dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001883096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 2,4-diamino-, hydrochloride (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065427545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 2,4-diamino-, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanoic acid, 2,4-diamino-, hydrochloride (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50886770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-2,4-diaminobutyric acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.777
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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